N-Desmethyl Rosuvastatin Retains Quantifiable HMG-CoA Reductase Inhibitory Activity, Unlike Clinically Inactive Rosuvastatin Lactone
N-Desmethyl rosuvastatin is a pharmacologically active metabolite, in contrast to the clinically inactive rosuvastatin lactone [1]. In vitro enzymatic assays demonstrate that the N-desmethyl metabolite retains approximately 50% of the HMG-CoA reductase inhibitory activity of the parent compound [2]. This active status is crucial for interpreting the overall pharmacodynamic effect of rosuvastatin therapy, as the parent drug accounts for >90% of circulating active HMG-CoA reductase inhibitory activity, with the N-desmethyl metabolite contributing the remainder [1].
| Evidence Dimension | HMG-CoA Reductase Inhibitory Activity Relative to Parent Drug |
|---|---|
| Target Compound Data | ~50% of parent activity (range: 17-50%) |
| Comparator Or Baseline | Rosuvastatin lactone: Clinically inactive |
| Quantified Difference | Target compound is active; comparator is inactive |
| Conditions | In vitro enzymatic assays [2] |
Why This Matters
This differentiation is essential for pharmacodynamic studies, ensuring that only active species are monitored to accurately model in vivo drug effects.
- [1] MIMS. (n.d.). Roschlotin Mechanism of Action. View Source
- [2] RxDrugLabels. (2024). Rosuvastatin Calcium - Major Pharmaceuticals (Page 5). View Source
